

Application Notes and Protocols for Factor B Inhibitor LNP023 (Iptacopan)

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Compound of Interest		
Compound Name:	Factor B-IN-1	
Cat. No.:	B8145627	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alternative pathway (AP) of the complement system is a critical component of innate immunity, providing a rapid and potent defense against invading pathogens. However, its dysregulation can lead to complement-mediated diseases. Factor B is a serine protease that plays a pivotal role in the amplification loop of the AP. Upon binding to C3b, Factor B is cleaved by Factor D to form the C3 convertase (C3bBb), a key enzyme that drives complement activation. Inhibition of Factor B is a promising therapeutic strategy for a variety of complement-mediated disorders.[1][2]

This document provides detailed application notes and protocols for the characterization of a specific Factor B inhibitor, LNP023 (iptacopan). LNP023 is a first-in-class, oral, small-molecule inhibitor of Factor B that has demonstrated high potency and selectivity.[3] These protocols are intended to guide researchers in the evaluation of LNP023 and other similar Factor B inhibitors.

Quantitative Data for LNP023

The inhibitory activity of LNP023 has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data for LNP023.



Parameter	Value	Assay Condition	Reference
IC50 (Factor B)	10 nM	Biochemical assay	[3]
Kd (Human Factor B)	7.9 nM	Surface Plasmon Resonance (SPR)	[3]
IC50 (AP-induced MAC formation)	130 nM	50% human serum	[3]
IC50 (PNH erythrocyte lysis)	0.4 μΜ	Ex vivo assay with PNH patient erythrocytes	[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of LNP023 are provided below.

Alternative Pathway (AP) Hemolytic Assay

This assay measures the ability of an inhibitor to block the lysis of rabbit or sheep erythrocytes, which is a hallmark of AP activation.

Materials:

- Rabbit or Sheep Red Blood Cells (RBCs)
- Normal Human Serum (NHS) as a source of complement
- Gelatin Veronal Buffer with Magnesium and EGTA (GVB/Mg-EGTA)
- LNP023 or other Factor B inhibitors
- Phosphate Buffered Saline (PBS)
- Spectrophotometer (plate reader)

Protocol:



• Erythrocyte Preparation:

- Wash rabbit or sheep erythrocytes three times with cold PBS.
- Resuspend the erythrocytes in GVB/Mg-EGTA to a final concentration of 2 x 108 cells/mL.

Assay Setup:

- Prepare serial dilutions of LNP023 in GVB/Mg-EGTA.
- \circ In a 96-well V-bottom plate, add 50 μ L of diluted LNP023 or vehicle control (e.g., DMSO) to the appropriate wells.
- Add 50 μL of diluted NHS (typically 1:4 to 1:8 dilution in GVB/Mg-EGTA) to each well.
- Pre-incubate the plate at 37°C for 30 minutes.

Hemolysis Induction:

- Add 50 μL of the prepared erythrocyte suspension to each well.
- Incubate the plate at 37°C for 30-60 minutes with gentle shaking.

Measurement:

- Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact erythrocytes.
- Carefully transfer 100 μL of the supernatant to a new flat-bottom 96-well plate.
- Measure the absorbance of the supernatant at 415 nm to quantify hemoglobin release.

Data Analysis:

- Include a 100% lysis control (erythrocytes in water) and a 0% lysis control (erythrocytes in GVB/Mg-EGTA without serum).
- Calculate the percentage of hemolysis for each concentration of the inhibitor.



 Plot the percentage of hemolysis against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

C3 Convertase Stabilization Assay

This assay is particularly useful for evaluating inhibitors in the context of C3 Glomerulopathy (C3G), where autoantibodies (C3 Nephritic Factors, C3NeFs) stabilize the C3 convertase.[4][5] [6]

Materials:

- Sheep Red Blood Cells (RBCs)
- Purified C3b, Factor B, and Factor D
- IgG purified from C3G patient serum (containing C3NeFs)
- Rat serum (as a source of terminal complement components)
- EDTA-GVB buffer
- LNP023 or other Factor B inhibitors
- Spectrophotometer (plate reader)

Protocol:

- Preparation of C3 Convertase-Coated Sheep Erythrocytes (EAC3bBb):
 - Sensitize sheep erythrocytes with a sub-agglutinating concentration of anti-sheep RBC IgM.
 - Incubate the sensitized erythrocytes with purified C3b, Factor B, and Factor D in GVB/Mg2+ to form the C3 convertase (C3bBb) on the cell surface.
 - Wash the cells to remove unbound components.
- C3 Convertase Stabilization and Inhibition:



- Incubate the EAC3bBb cells with purified IgG from C3G patients in the presence or absence of LNP023 at 37°C. The C3NeFs in the patient IgG will stabilize the C3 convertase.
- At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the cell suspension.
- Development of Hemolysis:
 - To the aliquots from the previous step, add rat serum diluted in EDTA-GVB. The EDTA
 chelates Mg2+, preventing the formation of new convertases from the rat serum, which
 serves only as a source of the terminal complement components (C5-C9) to lyse the cells.
 - Incubate at 37°C for 30 minutes to allow for lysis.
- Measurement and Analysis:
 - Centrifuge the tubes/plate and measure the absorbance of the supernatant at 415 nm.
 - The amount of hemolysis is proportional to the number of stable C3 convertase sites remaining on the erythrocytes.
 - Plot the hemolytic activity over time to assess the effect of the inhibitor on the stabilized
 C3 convertase.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics between an inhibitor and its target protein in real-time.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Purified human Factor B
- LNP023 or other small molecule inhibitors



- Running buffer (e.g., HBS-EP+)
- Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Protocol:

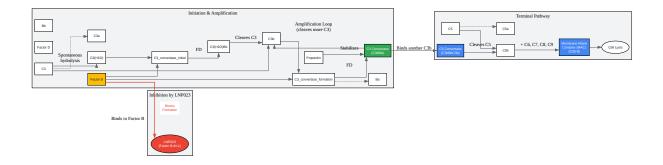
- Ligand Immobilization:
 - Immobilize purified human Factor B onto the surface of a sensor chip using standard amine coupling chemistry.
 - Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.
 - Inject Factor B over the activated surface to allow for covalent coupling.
 - Deactivate any remaining active esters with ethanolamine.
 - A reference flow cell should be prepared in parallel (activated and deactivated without protein immobilization) to subtract non-specific binding.
- Analyte Binding Measurement:
 - Prepare a series of dilutions of LNP023 in running buffer.
 - Inject the different concentrations of LNP023 over the Factor B-immobilized surface and the reference flow cell at a constant flow rate.
 - Monitor the binding in real-time as a change in the response units (RU).
 - After each injection, allow for a dissociation phase where running buffer flows over the chip.
- Data Analysis:
 - Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.



Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

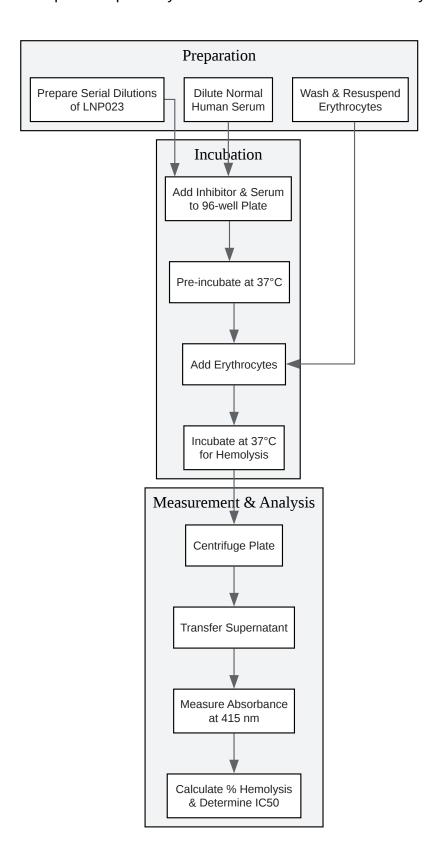
The following diagrams illustrate the key pathways and experimental workflows described in these application notes.



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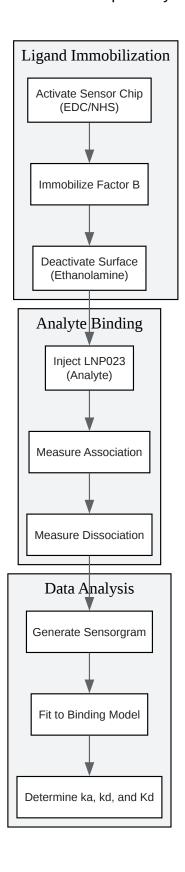
Caption: Alternative complement pathway and the mechanism of inhibition by LNP023.



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Caption: Experimental workflow for the alternative pathway hemolytic assay.



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Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

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